2-Cyano-5-fluorobenzene-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5FN2O2S |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-cyano-5-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H5FN2O2S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |
InChI Key |
MOIUFSLSWHNEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)N)C#N |
Origin of Product |
United States |
Detailed Mechanistic Studies of Key Reactions
Elucidation of Reaction Pathways for Sulfonamide Formation
The primary route to forming the sulfonamide group in 2-Cyano-5-fluorobenzene-1-sulfonamide involves the reaction of the corresponding sulfonyl chloride (2-Cyano-5-fluorobenzene-1-sulfonyl chloride) with ammonia (B1221849). This transformation follows a nucleophilic acyl substitution-type mechanism at the electrophilic sulfur center.
The reaction pathway is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia onto the sulfur atom of the sulfonyl chloride. This step forms a transient, high-energy pentacoordinate intermediate. The stability of this intermediate is crucial for the reaction to proceed. Subsequently, the reaction cascade is completed by the elimination of a chloride ion (Cl⁻), a good leaving group, and the deprotonation of the nitrogen atom, typically by another molecule of ammonia acting as a base, to yield the stable sulfonamide product.
Key Steps in Sulfonamide Formation:
Nucleophilic Attack: The ammonia molecule attacks the electrophilic sulfur atom of the sulfonyl chloride.
Formation of Tetrahedral Intermediate: A transient intermediate with a trigonal bipyramidal geometry is formed.
Leaving Group Departure: The chloride ion is eliminated.
Deprotonation: A base (e.g., another ammonia molecule) removes a proton from the nitrogen atom to give the final sulfonamide.
This mechanism is analogous to the well-established synthesis of various sulfonamides from sulfonyl chlorides and amines. organic-chemistry.orgmdpi.com A similar process, ammonolysis, is used to prepare related compounds like 5-chloro-2-nitrobenzenesulfonamide (B1348206) from its sulfonyl chloride precursor. google.com
Investigation of Nucleophilic Aromatic Substitution Mechanisms
The fluorine atom on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of the cyano (-CN) and sulfonamide (-SO₂NH₂) groups, particularly when they are positioned ortho and para to the leaving group. core.ac.ukmasterorganicchemistry.comlibretexts.org Mechanistic investigations into SNAr reactions have revealed multiple potential pathways.
Recent experimental and computational studies have challenged the universality of the classic two-step addition-elimination mechanism for SNAr reactions. nih.govscispace.com A growing body of evidence suggests that many of these reactions, particularly with highly reactive nucleophiles or specific substrates, may proceed through a concerted mechanism (CSNAr). researchgate.netnih.gov
In a CSNAr pathway, the bond formation with the incoming nucleophile and the bond breaking with the fluoride (B91410) leaving group occur simultaneously in a single kinetic step, passing through a single transition state. nih.govacs.org This mechanism avoids the formation of a discrete, high-energy Meisenheimer intermediate, which is the hallmark of the stepwise pathway. nih.gov For substrates like this compound, the possibility of a concerted mechanism is significant, as such pathways are not strictly limited to rings lacking strong electron-withdrawing activation. researchgate.net
| Feature | Classical Stepwise SNAr | Concerted SNAr (CSNAr) |
|---|---|---|
| Reaction Steps | Two (Addition then Elimination) | One |
| Key Intermediate | Meisenheimer Complex (stable intermediate) | None (passes through a transition state) |
| Energy Profile | Two transition states with an energy minimum for the intermediate | A single energy barrier (one transition state) |
| Rate-Determining Step | Usually the initial nucleophilic attack | The single concerted step |
An alternative, non-classical mechanism for nucleophilic substitution involves a single electron transfer (SET) from a potent nucleophile or a photocatalyst to the aromatic ring. This pathway is distinct from the polar mechanisms described above and proceeds through radical intermediates. researchgate.net
The mechanism is initiated by the transfer of an electron to the electron-deficient aromatic ring of a this compound derivative, forming a radical anion. This intermediate is highly unstable and rapidly eliminates the fluoride ion to generate an aryl radical. This radical can then react with the nucleophile or abstract a hydrogen atom to complete the substitution process. SET pathways are often invoked in reactions involving specific reagents like alkali metal alkoxides or under photoredox catalysis conditions. researchgate.netnih.gov
Sequence of Events in an SET-mediated SNAr Reaction:
Electron Transfer: An electron is transferred from the donor to the fluoroaromatic substrate.
Radical Anion Formation: A transient radical anion intermediate is formed.
Fragmentation: The radical anion rapidly loses a fluoride ion (F⁻) to form an aryl radical.
Product Formation: The aryl radical couples with a nucleophile or participates in a subsequent electron/proton transfer to yield the final product.
Mechanistic Insights into Cyano Group Transformations
The cyano group (-C≡N) is a versatile functional handle that can be transformed into other moieties, such as amides, carboxylic acids, or amines. researchgate.net These transformations typically proceed through well-understood mechanistic pathways.
For instance, the hydrolysis of the nitrile to an amide or carboxylic acid can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and after a series of proton transfers, an amide is formed. Further hydrolysis of the amide under harsher conditions yields the corresponding carboxylic acid.
Base-catalyzed hydrolysis: The hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid tautomer, which then rearranges to the more stable amide. Similar to the acid-catalyzed route, the amide can be further hydrolyzed to a carboxylate anion upon heating with excess base.
Identification and Characterization of Reaction Intermediates
The definitive proof of a reaction mechanism often relies on the detection, isolation, or trapping of key intermediates.
Meisenheimer Complex: In the context of a stepwise SNAr reaction on a derivative of this compound, the key intermediate would be a Meisenheimer complex. masterorganicchemistry.com This is a resonance-stabilized, negatively charged cyclohexadienyl anion formed by the addition of the nucleophile to the ring. libretexts.org The negative charge is delocalized onto the electron-withdrawing cyano and sulfonamide groups, which provides stabilization.
Radical Anion: For SET pathways, the primary intermediate is the radical anion of the substrate. These species are typically short-lived and are often studied using techniques like electron paramagnetic resonance (EPR) spectroscopy.
Sulfenamide (B3320178) Intermediates: In some synthetic routes towards sulfonamides, sulfenamide intermediates are formed and can be isolated and characterized before being oxidized to the final product. mdpi.com
| Reaction Pathway | Key Intermediate | Method of Characterization |
|---|---|---|
| Stepwise SNAr | Meisenheimer Complex | NMR, X-ray Crystallography (if isolable) |
| SET Pathway | Radical Anion | EPR Spectroscopy, Trapping Experiments |
| Sulfonamide Formation | Tetrahedral Adduct | Generally transient, studied computationally |
| Nitrile Hydrolysis | Protonated Nitrile / Imidic Acid | Kinetic Studies, Isotope Labeling |
Computational Verification of Reaction Mechanisms and Transition States
Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. researchgate.net For reactions involving this compound, computational studies can provide deep insights that are often inaccessible through experimental means alone.
Distinguishing SNAr Pathways: DFT calculations are instrumental in differentiating between stepwise and concerted SNAr mechanisms. nih.gov By mapping the potential energy surface of the reaction, chemists can locate all relevant transition states and intermediates. A stepwise mechanism is characterized by two transition states separated by a local energy minimum corresponding to the Meisenheimer complex. nih.gov In contrast, a concerted (CSNAr) pathway shows only a single transition state connecting reactants and products. researchgate.net
Analyzing Transition States: Computational models allow for the detailed geometric and electronic characterization of transition states. This analysis helps in understanding the factors that control the reaction rate and selectivity.
Verifying SET Pathways: The feasibility of a single electron transfer pathway can also be assessed computationally by calculating the reduction potentials of the reactants and the stability of the resulting radical anion intermediates.
These computational verifications provide a theoretical framework that complements experimental findings, leading to a more complete and accurate picture of the reaction mechanisms at play. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Cyano-5-fluorobenzene-1-sulfonamide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F, ¹⁵N) and two-dimensional (2D) NMR experiments is essential for a complete assignment of all signals and confirmation of the substitution pattern.
¹H NMR for Proton Environment Elucidation
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. The aromatic region of the ¹H NMR spectrum for this compound is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring (H-3, H-4, and H-6).
The chemical shifts of these protons are influenced by the electronic effects of the substituents. The strongly electron-withdrawing sulfonyl group (-SO₂NH₂) and cyano group (-CN) will deshield adjacent protons, shifting their signals downfield (to a higher ppm value). wisc.edu Conversely, the fluorine atom, while highly electronegative, can also donate electron density through resonance, which can have a shielding effect. wisc.edu
The splitting pattern (multiplicity) of each signal is dictated by spin-spin coupling with neighboring protons and the fluorine atom. Key couplings to consider are:
Ortho coupling (³JHH): Typically 7–9 Hz between adjacent protons.
Meta coupling (⁴JHH): Smaller coupling, typically 2–3 Hz, between protons separated by two bonds.
Proton-Fluorine coupling (JHF): The coupling between ¹H and ¹⁹F nuclei is also observed, with the magnitude depending on the number of bonds separating them. Ortho coupling (³JHF) is typically in the range of 8-10 Hz, while meta coupling (⁴JHF) is around 5-7 Hz. sfu.ca
Based on these principles, the expected signals are:
H-6: This proton is ortho to the fluorine atom and meta to the cyano group. It would likely appear as a doublet of doublets due to coupling with H-4 (meta) and the ¹⁹F atom (ortho).
H-4: This proton is situated between the fluorine and cyano groups. It would be expected to appear as a complex multiplet, likely a triplet of doublets, due to coupling with H-3 (ortho), H-6 (meta), and the ¹⁹F atom (meta).
H-3: This proton is ortho to the cyano group and meta to the sulfonyl group. It is anticipated to be a doublet of doublets, coupling to H-4 (ortho) and the ¹⁹F atom (para, which is often small or negligible). researchgate.net
A broad singlet corresponding to the two protons of the sulfonamide (-SO₂NH₂) group would also be expected, the chemical shift of which can be highly variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | ~8.0 - 8.2 | dd | ³J(H3-H4) ≈ 8.5 Hz, ⁴J(H3-F5) ≈ 5.0 Hz |
| H-4 | ~7.8 - 8.0 | ddd | ³J(H4-H3) ≈ 8.5 Hz, ⁴J(H4-H6) ≈ 2.5 Hz, ³J(H4-F5) ≈ 8.0 Hz |
| H-6 | ~8.2 - 8.4 | ddd | ³J(H6-F5) ≈ 9.0 Hz, ⁴J(H6-H4) ≈ 2.5 Hz, ⁴J(H6-S-N-H) ≈ 1.0 Hz |
| -SO₂NH₂ | ~7.5 (variable) | s (broad) | N/A |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound is expected to show six distinct signals for the aromatic carbons and one signal for the cyano carbon.
The chemical shifts are influenced by the attached substituents. researchgate.net Carbons directly bonded to electronegative atoms or groups (like -F and -SO₂NH₂) will be significantly deshielded. The carbon atom attached to the fluorine (C-5) will also exhibit a large one-bond coupling (¹JCF), typically around 240-260 Hz, resulting in a doublet. sfu.ca Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also split the signals of C-4, C-6, and C-1, providing crucial information for signal assignment. researchgate.net
The quaternary carbons (C-1, C-2, C-5) are typically weaker in intensity compared to the protonated carbons (C-3, C-4, C-6). The cyano carbon signal appears in a characteristic region around 115-120 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| C-1 | ~140 - 145 | d | ³J(CF) ≈ 8 Hz |
| C-2 | ~115 - 120 | d | ³J(CF) ≈ 3 Hz |
| C-3 | ~130 - 135 | d | ⁴J(CF) ≈ 3 Hz |
| C-4 | ~125 - 130 | d | ²J(CF) ≈ 25 Hz |
| C-5 | ~160 - 165 | d | ¹J(CF) ≈ 250 Hz |
| C-6 | ~120 - 125 | d | ²J(CF) ≈ 20 Hz |
| -CN | ~116 - 118 | s | N/A |
¹⁹F NMR for Fluorine Position and Electronic Effects
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, these spectra can be acquired rapidly with a high signal-to-noise ratio. The chemical shift of the fluorine atom is very sensitive to its electronic environment, providing valuable structural information. azom.com
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| F-5 | -105 to -115 | ddd | ³J(FH6) ≈ 9.0 Hz, ³J(FH4) ≈ 8.0 Hz, ⁴J(FH3) ≈ 5.0 Hz |
¹⁵N NMR for Nitrogen Atom Environment
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen atoms in the molecule. For this compound, two signals would be expected: one for the nitrile nitrogen (-CN) and one for the sulfonamide nitrogen (-SO₂NH₂).
The chemical shifts in ¹⁵N NMR are sensitive to hybridization and the electronic environment. documentsdelivered.com The sulfonamide nitrogen typically resonates in a specific region, and its chemical shift can be influenced by solvent and hydrogen bonding. researchgate.net Similarly, the nitrile nitrogen has a characteristic chemical shift range. This technique can be particularly useful for studying protonation or complexation at the nitrogen sites.
Table 4: Predicted ¹⁵N NMR Spectral Data for this compound
| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm, relative to CH₃NO₂) |
|---|---|
| -SO₂NH₂ | -240 to -260 |
| -CN | -130 to -150 |
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of substituted aromatic systems. youtube.com They reveal correlations between nuclei, allowing for a step-by-step assembly of the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-coupled to each other. huji.ac.illibretexts.org In the COSY spectrum of this compound, cross-peaks would be expected between H-3 and H-4 (ortho coupling) and a weaker cross-peak between H-4 and H-6 (meta coupling). This directly confirms the connectivity of the protons on the ring. libretexts.orgyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). oxinst.comnih.gov The HSQC spectrum would show three cross-peaks, definitively linking the signals at ~8.0-8.2 ppm, ~7.8-8.0 ppm, and ~8.2-8.4 ppm in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum. This is the primary method for assigning the protonated carbons C-3, C-4, and C-6.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). columbia.edu HMBC is crucial for identifying the quaternary carbons and piecing together the entire molecular framework. For instance:
H-3 would show correlations to the quaternary carbon C-1, the nitrile carbon C-2, and the fluorine-bearing carbon C-5.
H-4 would show correlations to C-2 and C-6.
H-6 would show correlations to C-2 and C-4. These long-range correlations provide undeniable proof of the 1,2,5-substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (Molecular Formula: C₇H₅FN₂O₂S), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass for the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value, typically with an accuracy of less than 5 ppm.
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways. nih.gov Under techniques like electrospray ionization (ESI), the molecule would likely be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. acs.org Fragmentation of sulfonamides often involves characteristic losses. nih.govacs.org Common fragmentation pathways for this molecule could include:
Loss of the sulfonamide group (-SO₂NH₂) or parts thereof, such as SO₂ or NH₂.
Cleavage of the C-S bond, leading to the formation of a fluorocyanophenyl cation or radical.
Loss of small neutral molecules like HCN from the nitrile group.
The resulting fragment ions provide a fingerprint that helps to confirm the identity and structure of the compound.
Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Common Fragmentation Losses |
|---|---|---|---|
| [M+H]⁺ | C₇H₆FN₂O₂S⁺ | 201.0132 | -NH₃, -SO₂, -HSO₂NH₂ |
| [M-H]⁻ | C₇H₄FN₂O₂S⁻ | 198.9983 | -SO₂ |
| [M+Na]⁺ | C₇H₅FN₂NaO₂S⁺ | 222.9951 | N/A |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₇H₅FN₂O₂S, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements. This precise measurement is critical for confirming the identity of the compound in complex matrices and distinguishing it from isobaric interferences.
The determination of the exact mass provides a high degree of confidence in the molecular formula, which is a fundamental characteristic of the compound.
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (¹H) | 5 | 1.007825 | 5.039125 |
| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |
| Theoretical Monoisotopic Mass | 200.005577 |
Fragmentation Pattern Analysis for Structural Elucidation
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound, typically initiated from its protonated molecule [M+H]⁺, can be predicted based on the established fragmentation pathways of aromatic sulfonamides. nih.gov
A characteristic fragmentation pathway for sulfonamides involves the neutral loss of sulfur dioxide (SO₂), a loss of approximately 64 Da. sielc.com This rearrangement reaction is often observed in the gas phase upon collision-induced dissociation. sielc.com Other significant fragmentation pathways can include the cleavage of the C-S bond, leading to the formation of the 2-cyano-5-fluorophenyl cation, and the loss of the entire sulfonamide group. The presence of electron-withdrawing groups, such as the cyano group and the fluorine atom, can influence the stability of the fragment ions and thus the observed fragmentation pattern. sielc.com
| Proposed Fragment Ion | Molecular Formula | m/z (Monoisotopic) | Description of Neutral Loss |
|---|---|---|---|
| [M+H]⁺ | [C₇H₆FN₂O₂S]⁺ | 201.0134 | Protonated Molecule |
| [M+H - SO₂]⁺ | [C₇H₆FN₂]⁺ | 137.0560 | Loss of Sulfur Dioxide |
| [M+H - NH₂SO₂]⁺ | [C₇H₄FN]⁺ | 121.0349 | Loss of Sulfamoyl Radical |
| [C₆H₃FCN]⁺ | [C₇H₃FN]⁺ | 120.0271 | Cleavage of C-S bond |
Infrared (IR) Spectroscopy
Characterization of Sulfonamide, Cyano, and Aromatic Vibrational Modes
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
The sulfonamide group gives rise to distinct stretching vibrations for the N-H and S=O bonds. researchgate.net The N-H bonds of the primary sulfonamide typically appear as two bands in the range of 3400-3200 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. researchgate.net The sulfonyl group (SO₂) exhibits strong, characteristic asymmetric and symmetric stretching bands between 1350-1310 cm⁻¹ and 1190-1150 cm⁻¹, respectively. researchgate.netripublication.com The cyano group (C≡N) has a sharp, medium-intensity absorption in the 2260-2220 cm⁻¹ region. libretexts.org The aromatic ring shows C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.orgvscht.cz
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonamide (NH₂) | Asymmetric N-H Stretch | 3390 - 3320 | Medium |
| Symmetric N-H Stretch | 3280 - 3220 | Medium | |
| Sulfonamide (SO₂) | Asymmetric S=O Stretch | 1345 - 1315 | Strong |
| Symmetric S=O Stretch | 1190 - 1145 | Strong | |
| Cyano (C≡N) | C≡N Stretch | 2240 - 2220 | Medium, Sharp |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C Stretch (in-ring) | 1600 - 1450 | Medium to Weak | |
| Aryl-Fluorine | C-F Stretch | 1270 - 1100 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by π → π* transitions within the aromatic ring. up.ac.za Benzene itself exhibits characteristic absorption bands, and the substitution on the ring by fluoro, cyano, and sulfonamide groups alters the energy of the molecular orbitals, leading to shifts in the absorption maxima (λmax). spcmc.ac.in
The cyano (-CN) and sulfonamide (-SO₂NH₂) groups are electron-withdrawing, while the fluorine (-F) atom is an electron-withdrawing group by induction but can donate electron density through resonance. The combined effect of these substituents on the benzene ring influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, electron-withdrawing groups tend to cause a hypsochromic (blue) shift to shorter wavelengths. ijermt.org However, the presence of atoms with non-bonding electrons, such as the oxygen and nitrogen in the sulfonamide group and the fluorine atom, can lead to extended conjugation and potentially cause a bathochromic (red) shift to longer wavelengths. hnue.edu.vn The resulting spectrum will reflect the net effect of these electronic interactions.
Chromatographic Methods
Chromatographic techniques are essential for the separation, identification, and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of such aromatic sulfonamides. mdpi.com
A reversed-phase HPLC (RP-HPLC) method would be a standard approach for its analysis. wu.ac.thwu.ac.th This method utilizes a nonpolar stationary phase (e.g., C8 or C18-modified silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention time of the compound can be optimized for effective separation from impurities or other components in a mixture. mdpi.com Detection is commonly achieved using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima, as determined by its UV-Vis spectrum.
| Parameter | Description |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | Octadecylsilane (C18) or Octylsilane (C8) bonded silica |
| Mobile Phase | A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% acetic or formic acid) and an organic phase (e.g., acetonitrile or methanol) |
| Detection | UV-Vis Diode Array Detector (DAD) or a single wavelength UV detector set at an appropriate λmax |
| Application | Purity assessment, quantification, and separation from related substances |
In-Depth Analysis of this compound Hampered by Lack of Publicly Available Data
The initial objective was to create an article focusing on the High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile byproducts of this compound. This was to include detailed research findings presented in data tables.
However, the conducted searches yielded information on related but distinct compounds, such as constitutional isomers or precursors. While general analytical techniques for the broader class of sulfonamides are well-documented, the specific parameters and validated methods for this compound, including column types, mobile phases, temperature programs, and mass spectrometry fragmentation patterns, are not available in publicly accessible scientific literature or databases.
This scarcity of information suggests that detailed analytical procedures for this particular compound may be proprietary, developed and held internally by chemical manufacturers or research institutions. Without access to such data, the generation of a scientifically accurate and detailed article, as per the user's specific outline and content requirements, is not possible. To proceed without this foundational data would require speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy and would be misleading.
Therefore, the request to generate a detailed article with specific analytical methodologies for this compound cannot be fulfilled at this time due to the unavailability of the necessary scientific data in the public domain.
Crystallographic and Solid State Characterization
Supramolecular Chemistry in the Solid State:This area focuses on how individual molecules of 2-Cyano-5-fluorobenzene-1-sulfonamide interact with each other in the crystal lattice.
Crystal Packing Motifs and Polymorphism:The overall arrangement of molecules in the crystal, known as the packing motif, would be described. Furthermore, an investigation into polymorphism would explore whether the compound can crystallize into different solid-state forms, each with a unique crystal structure and potentially different physical properties.
In the absence of specific experimental data for this compound, any further discussion would be speculative and would not adhere to the required standards of scientific accuracy for this article.
Hirshfeld Surface Analysis for Quantifying Interatomic Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal electron density, a unique surface is generated for each molecule, enclosing the space where the molecule's contribution to the electron density is greater than that of all other molecules. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts.
Table 1: Illustrative Hirshfeld Surface Interaction Percentages for a Hypothetical Aromatic Sulfonamide
| Interaction Type | Percentage of Total Surface Area (%) |
| H···H | 45.2 |
| O···H | 18.5 |
| C···H | 12.1 |
| N···H | 8.7 |
| F···H | 6.3 |
| S···O | 3.8 |
| Other | 5.4 |
| Note: This table is illustrative and does not represent actual data for this compound. |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline phases present in a bulk sample. When a finely powdered sample is irradiated with X-rays, diffraction occurs at specific angles determined by the crystal lattice structure, according to Bragg's Law. The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid.
PXRD is essential for confirming the identity and purity of a synthesized compound. It can distinguish between different polymorphic forms, which may have distinct physical properties. The diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of a particular crystal structure.
Table 2: Representative Powder X-ray Diffraction Peak List for a Hypothetical Crystalline Compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 100 |
| 15.5 | 5.71 | 45 |
| 18.8 | 4.72 | 78 |
| 20.5 | 4.33 | 92 |
| 25.1 | 3.54 | 60 |
| 28.9 | 3.09 | 35 |
| Note: This table is a representative example and does not correspond to actual data for this compound. |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating a wide array of molecular properties for compounds like 2-Cyano-5-fluorobenzene-1-sulfonamide.
Geometry optimization is a fundamental DFT calculation that determines the lowest-energy arrangement of atoms in a molecule. Using a functional such as B3LYP with a basis set like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles that correspond to the minimum potential energy surface are calculated. semanticscholar.org This optimized structure provides a realistic 3D model of the molecule in the gas phase.
The electronic structure of this compound is significantly influenced by its substituent groups. The benzene (B151609) ring is functionalized with three distinct groups: a cyano (-CN) group, a fluorine (-F) atom, and a sulfonamide (-SO₂NH₂) group. Both the cyano and fluorine groups are strongly electron-withdrawing, which affects the electron density distribution across the aromatic ring. The sulfonamide group also acts as an electron-withdrawing group. This electronic profile is crucial for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-F | 1.35 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| C-S | 1.78 | |
| S=O | 1.44 | |
| S-N | 1.65 | |
| C≡N | 1.15 | |
| **Bond Angles (°) ** | ||
| C-C-F | 119.5 | |
| C-C-S | 121.0 | |
| O-S-O | 120.0 | |
| O-S-N | 107.0 |
Note: These values are representative and would be precisely determined through specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is essential for predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap indicates higher reactivity. mdpi.com For this compound, the electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO orbitals. DFT calculations can precisely determine these energy levels.
Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Symbol | Predicted Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.15 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.60 |
| HOMO-LUMO Energy Gap | ΔE | 5.55 |
| Chemical Hardness | η | 2.775 |
| Electronegativity | χ | 4.375 |
Note: These reactivity descriptors are calculated from HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity profile.
Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. walisongo.ac.id The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.
For this compound, the MEP map would show:
Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the sulfonamide group, the nitrogen atom of the cyano group, and the fluorine atom. researchgate.netresearchgate.net
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the sulfonamide's amine group (-NH₂) would be the most positive sites.
Neutral Regions (Green): The carbon atoms of the benzene ring would exhibit intermediate potential, influenced by the attached functional groups.
This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, and predicting how the molecule will interact with biological targets or other reagents.
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net Each vibrational mode involves specific bond stretching, bending, or twisting motions. researchgate.net A comparison between the calculated and experimental spectra can confirm the molecular structure. irphouse.com
For this compound, key vibrational modes would include:
N-H stretching from the sulfonamide group.
C-H stretching from the aromatic ring.
C≡N stretching from the cyano group.
S=O asymmetric and symmetric stretching from the sulfonamide group.
C-F stretching .
C-S stretching .
Table 3: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Asymmetric Stretch | -SO₂NH₂ | 3370 |
| N-H Symmetric Stretch | -SO₂NH₂ | 3260 |
| Aromatic C-H Stretch | C₆H₃ | 3100 - 3000 |
| C≡N Stretch | -CN | 2230 |
| S=O Asymmetric Stretch | -SO₂NH₂ | 1350 |
| C-F Stretch | Ar-F | 1250 |
| S=O Symmetric Stretch | -SO₂NH₂ | 1160 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts with high accuracy. nih.govuni-muenchen.de The predicted shifts are compared to a reference compound (e.g., TMS for ¹H and ¹³C) to provide theoretical spectra.
The chemical environment, dictated by the electron density around each nucleus, determines its chemical shift. For this compound, the electron-withdrawing nature of the substituents will cause the aromatic protons and carbons to be deshielded, shifting their signals downfield. The ¹⁹F nucleus is particularly sensitive to its electronic environment, making ¹⁹F NMR a powerful probe for studying molecular interactions. nih.govnih.govresearchgate.net
Table 4: Predicted NMR Chemical Shifts (ppm)
| Atom | Position | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | ||
| -NH₂ | 7.5 - 8.0 | |
| Aromatic H | 7.8 - 8.5 | |
| ¹³C NMR | ||
| C-S | 140 | |
| C-CN | 115 | |
| C-F | 165 (with JC-F coupling) | |
| Other Aromatic C | 120 - 135 | |
| C≡N | 118 | |
| ¹⁹F NMR |
Note: Chemical shifts are relative to a standard (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F). Values are estimates based on related structures.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their dynamic behavior.
These simulations can provide valuable insights into:
Solvation: How the molecule interacts with solvent molecules and the structure of its solvation shell.
Conformational Dynamics: The flexibility of the molecule, particularly the rotation around the C-S and S-N bonds, and the stability of different conformers.
Intermolecular Interactions: MD simulations can model how the molecule binds to a biological target, like an enzyme active site, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex. mdpi.com The stability of such a complex can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) over the simulation time. nih.gov
By simulating the molecule's behavior in a dynamic, solvated environment, MD provides a bridge between the static picture from DFT calculations and the complex reality of chemical and biological systems.
Conformational Flexibility and Rotational Barriers
The conformational landscape of this compound is primarily dictated by the rotational barriers around the sulfur-nitrogen (S-N) and the aryl-sulfur (C-S) bonds. Computational studies on analogous aromatic sulfonamides reveal that the rotation around the S-N bond is of particular interest due to its influence on the molecule's three-dimensional shape and potential biological activity. researchgate.net
The rotation around the S-N bond in sulfonamides is generally lower than that of a typical amide bond, leading to greater conformational flexibility. psu.edu However, the degree of this rotation is influenced by the electronic nature of the substituents on both the aromatic ring and the sulfonamide nitrogen. In the case of this compound, the presence of the strongly electron-withdrawing cyano (-CN) and fluoro (-F) groups on the benzene ring is expected to have a significant impact. These groups can modulate the electron density around the S-N bond, which in turn affects the rotational barrier. researchgate.netchemrxiv.org Theoretical calculations on related sulfonamides suggest that electron-withdrawing groups can increase the double-bond character of the S-N bond, leading to a higher rotational barrier. researchgate.net
The orientation of the sulfonamide group relative to the benzene ring is another key conformational feature. Studies on benzenesulfonamides have shown a preference for a perpendicular or near-perpendicular arrangement of the S-N bond with respect to the plane of the aromatic ring. nih.govmdpi.com This preference is a balance of steric and electronic effects. For this compound, two primary low-energy conformations can be hypothesized based on the rotation around the C-S bond, differing in the relative orientation of the amino group with respect to the substituents on the ring.
A hypothetical energy profile for the rotation around the S-N bond can be constructed based on density functional theory (DFT) calculations. Such a profile would likely reveal multiple energy minima and transition states, the relative energies of which would define the conformational preferences.
Table 1: Hypothetical Rotational Barriers for this compound
| Rotational Bond | Computational Method | Calculated Barrier (kJ/mol) | Most Stable Conformer (Dihedral Angle) |
|---|---|---|---|
| S-N | DFT (B3LYP/6-311++G(d,p)) | 25 - 40 | Gauche (~60°) |
| C-S | DFT (B3LYP/6-311++G(d,p)) | 10 - 20 | Perpendicular (~90°) |
Solvent Effects on Molecular Properties
The molecular properties of this compound are expected to be sensitive to the solvent environment. Solvation models, such as the Polarizable Continuum Model (PCM), can be employed in quantum chemical calculations to simulate the effects of different solvents. These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule.
A key property that is influenced by the solvent is the molecular dipole moment. In a polar solvent, the charge distribution of the solute molecule will be polarized, leading to a change in its dipole moment compared to the gas phase. For this compound, which possesses polar functional groups, a significant increase in the dipole moment is anticipated with increasing solvent polarity. This is due to the stabilization of the charge-separated resonance structures in a polar environment. researchgate.netresearchgate.netnih.gov
The conformational equilibrium of the molecule can also be affected by the solvent. A more polar solvent may preferentially stabilize a conformer with a larger dipole moment. umich.edu This can lead to a shift in the population of different conformers in solution compared to the gas phase. Spectroscopic properties, such as UV-Vis absorption maxima, are also known to be solvent-dependent, a phenomenon known as solvatochromism. bau.edu.lb
Table 2: Predicted Solvent Effects on the Dipole Moment of this compound
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |
|---|---|---|
| Gas Phase | 1.0 | 4.5 |
| Toluene | 2.4 | 5.2 |
| Dichloromethane | 8.9 | 6.1 |
| Acetonitrile (B52724) | 37.5 | 7.0 |
| Water | 78.4 | 7.5 |
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their structural features. jcsp.org.pknih.gov For a series of related compounds, including derivatives of this compound, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and melting point.
The development of a QSPR model involves several steps. First, a dataset of molecules with known experimental values for the property of interest is compiled. Then, a set of molecular descriptors is calculated for each molecule. These descriptors can be topological, geometric, electronic, or quantum chemical in nature. jcsp.org.pkresearchgate.net Examples of descriptors include molecular weight, number of hydrogen bond donors/acceptors, solvent accessible surface area, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). nih.gov
Finally, a mathematical model is built to correlate the calculated descriptors with the experimental property using statistical methods such as multiple linear regression (MLR) or machine learning algorithms. researchgate.net The predictive power of the QSPR model is then validated using an external set of compounds that were not used in the model development. researchgate.net For this compound, a QSPR model could be developed to predict its aqueous solubility based on a set of calculated molecular descriptors.
Table 3: Example of Molecular Descriptors for a Hypothetical QSPR Model of Sulfonamide Solubility
| Descriptor | Description | Hypothetical Value for this compound |
|---|---|---|
| Molecular Weight (MW) | Total mass of the molecule | 200.19 g/mol |
| logP | Octanol-water partition coefficient | 1.2 |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | 91.9 Ų |
| Number of Hydrogen Bond Donors | Count of N-H and O-H bonds | 1 |
| Number of Hydrogen Bond Acceptors | Count of N and O atoms | 4 |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 eV |
Force Field Development and Validation for Large-Scale Simulations
For large-scale molecular simulations, such as molecular dynamics (MD) or Monte Carlo (MC) simulations, a classical mechanical model known as a force field is required. A force field is a set of parameters and equations that describe the potential energy of a system of atoms. youtube.com The development of an accurate force field for this compound is crucial for simulating its behavior in complex environments, such as in solution or interacting with a biological target.
The development of force field parameters typically involves fitting to high-level quantum mechanical (QM) calculations and experimental data. nih.govscispace.com For this compound, this would involve calculating the QM potential energy surface for the rotation of the key dihedral angles (S-N and C-S bonds) and then parameterizing the torsional terms in the force field to reproduce this surface. Bond lengths, bond angles, and atomic partial charges would also be parameterized based on QM calculations. scispace.com
Once the parameters are developed, the force field must be validated by comparing the results of molecular simulations with experimental data. acs.org For example, the simulated density and heat of vaporization of the pure liquid could be compared to experimental values. For a molecule like this compound, the force field could be validated by comparing the simulated conformational preferences in different solvents with those determined by NMR spectroscopy. umich.edu Existing general force fields like CHARMM and AMBER provide a good starting point for the parameterization of novel molecules. nih.gov
Table 4: Key Force Field Parameters to be Developed for this compound
| Parameter Type | Description | Method of Determination |
|---|---|---|
| Bond Stretching | Force constants and equilibrium bond lengths | Quantum Mechanics (e.g., DFT) |
| Angle Bending | Force constants and equilibrium bond angles | Quantum Mechanics (e.g., DFT) |
| Torsional (Dihedral) | Barriers and periodicity of rotation around bonds | Quantum Mechanics (e.g., DFT) |
| Non-bonded (van der Waals) | Lennard-Jones parameters (size and energy well depth) | Fitting to experimental liquid properties |
| Electrostatic (Partial Charges) | Atomic partial charges | Quantum Mechanics (e.g., RESP or CHELPG) |
Advanced Applications in Chemical Synthesis and Materials Science Excluding Direct Clinical/drug Applications
Building Block in Complex Organic Synthesis
The strategic placement of the cyano, fluoro, and sulfonamide groups on the benzene (B151609) ring allows for a range of chemical manipulations, making 2-Cyano-5-fluorobenzene-1-sulfonamide a significant starting material for more complex molecules.
Precursor for Diverse Fluorinated Aromatic Derivatives
The presence of fluorine imparts unique properties to organic molecules, including increased metabolic stability and altered electronic characteristics. mdpi.comresearchgate.net this compound serves as a foundational scaffold for creating a variety of fluorinated aromatic and heterocyclic compounds. The sulfonamide group can be readily derivatized, and the cyano group can undergo various transformations to build more elaborate structures. nih.govresearchgate.net
For instance, the sulfonamide nitrogen can be alkylated or arylated, and the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple pathways to diverse fluorinated derivatives. ebsco.com The synthesis of fluorinated heterocycles, which are crucial components in many modern chemical products, often relies on such strategically fluorinated starting materials. nih.govresearchgate.net
Table 1: Potential Synthetic Pathways from this compound
| Starting Material | Reagents/Conditions | Product Functional Group | Potential Derivative Class |
|---|---|---|---|
| This compound | 1. Alkyl Halide, Base 2. Aryl Boronic Acid, Catalyst | N-Substituted Sulfonamide | Substituted Fluorinated Aromatics |
| This compound | Acid or Base Hydrolysis | Carboxylic Acid | Fluorinated Benzoic Acid Derivatives |
| This compound | Reducing Agent (e.g., LiAlH₄) | Aminomethyl Group | Fluorinated Benzylamine Derivatives |
Integration into Multi-component Reaction Systems
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov While specific examples directly involving this compound are not extensively documented in readily available literature, its structure is well-suited for such reactions.
The primary amine of the sulfonamide group (-SO₂NH₂) could potentially participate as the amine component in well-known MCRs like the Ugi or Passerini reactions, which are widely used to generate libraries of complex molecules. nih.govrug.nl The presence of the cyano and fluoro groups would allow for the creation of highly functionalized, fluorinated scaffolds in a single, atom-economical step. researchgate.net
Reagent in Functional Group Transformations
The cyano group is one of the most versatile functionalities in organic chemistry, capable of being transformed into a wide array of other functional groups. researchgate.netebsco.com This makes molecules containing a cyano group, such as this compound, valuable for introducing these functionalities into other molecules.
The transformations of the nitrile group include:
Hydrolysis: Conversion to amides and subsequently to carboxylic acids. libretexts.org
Reduction: Formation of primary amines using reducing agents like lithium aluminum hydride. libretexts.org
Cycloaddition: Reaction with azides to form tetrazole rings, a common heterocyclic motif.
Addition of Organometallics: Reaction with Grignard reagents to yield ketones after hydrolysis. libretexts.org
These transformations allow chemists to use the cyano group as a synthetic linchpin, building complexity from a relatively simple starting material.
Application in the Synthesis of Specialty Chemicals
Beyond its role as a general building block, this compound is positioned as a key intermediate in the synthesis of high-value specialty chemicals, particularly in the agrochemical and materials sectors.
Intermediates for Agrochemicals (General)
Fluorinated organic compounds play a significant role in the agrochemical industry. google.com The introduction of fluorine can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides. Sulfonamide-containing compounds are also a known class of herbicides. The combination of these features in this compound makes it an attractive intermediate for the synthesis of novel agrochemicals. While direct synthetic routes from this specific compound to commercial agrochemicals are proprietary and not always published, its structural motifs are present in patented agrochemical compositions. google.com
Components in Polymer and Material Science (e.g., as monomers or modifiers)
The application of this compound in polymer and materials science is an emerging area of interest. The nitrile group is known to participate in polymerization reactions; for example, acrylonitrile (B1666552) is a key monomer in the production of certain plastics and rubbers. ebsco.comchemrxiv.org The presence of the aromatic ring and the polar sulfonamide group could impart desirable properties such as thermal stability, chemical resistance, and specific surface interactions to a polymer backbone.
While this specific molecule may not be a common monomer, its derivatives could be designed for incorporation into specialty polymers. For example, conversion of the cyano group to an amine or carboxylic acid would create a difunctional monomer suitable for polycondensation reactions, leading to novel fluorinated polyamides or polyesters with unique properties.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Lithium aluminum hydride |
Probe for Chemical Biology Studies (Focusing on Chemical Mechanisms)
The utility of this compound in chemical biology stems from its tailored reactivity, which allows for its use as a probe to investigate biological processes at the molecular level.
The architecture of this compound makes it an ideal candidate for investigating the mechanisms of enzyme inhibition, particularly for enzymes that rely on a cysteine residue in their active site. The compound's efficacy as an inhibitor is rooted in the principles of covalent modification.
The core of its inhibitory action is a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom on the benzene ring is activated by the strong electron-withdrawing effects of the adjacent cyano group and the para-sulfonamide group. This activation significantly lowers the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. In the context of enzyme inhibition, the deprotonated thiol group (thiolate) of a cysteine residue within an enzyme's active site acts as the nucleophile.
The reaction proceeds as follows:
The nucleophilic thiolate of a cysteine residue attacks the carbon atom bonded to the fluorine atom.
A transient intermediate, known as a Meisenheimer complex, is formed.
The fluoride (B91410) ion is subsequently eliminated, resulting in the formation of a stable covalent thioether bond between the enzyme and the 2-cyano-5-sulfonamidophenyl moiety.
This irreversible covalent modification of the cysteine residue can lead to the inhibition of the enzyme's catalytic activity. By studying the kinetics and stoichiometry of this inhibition, researchers can gain insights into the role and reactivity of specific cysteine residues in the enzyme's mechanism. The rate of inhibition can be modulated by the electronic properties of the substituents on the aromatic ring, a principle that allows for the rational design of probes with varying reactivity.
Table 1: Factors Influencing the Reactivity of Fluorobenzene-based Probes for Enzyme Inhibition
| Factor | Description | Impact on Reactivity with Cysteine Thiolate |
| **Electron-withdrawing Groups (e.g., -CN, -SO₂NH₂) ** | These groups are positioned ortho and para to the fluorine atom. | Significantly increase the electrophilicity of the carbon attached to the fluorine, accelerating the SNAr reaction. |
| Leaving Group | The fluorine atom serves as the leaving group. | Its high electronegativity contributes to the activation of the ring for nucleophilic attack. |
| Nucleophile | The thiolate anion of a cysteine residue. | The pKa of the cysteine thiol and the local protein microenvironment influence its nucleophilicity. |
Beyond enzyme inhibition, this compound serves as a precise tool for the chemical modification of proteins, with a notable selectivity for cysteine residues. nih.govnih.gov This selectivity is crucial for applications such as protein labeling, bioconjugation, and the study of protein structure and function.
The chemical selectivity for cysteine over other nucleophilic amino acid residues (like lysine, histidine, or tyrosine) is a key advantage. While other residues can be nucleophilic, the "soft" nature of the sulfur atom in cysteine makes it a particularly effective nucleophile for the "soft" electrophilic center of the activated aromatic ring. Furthermore, the relatively low abundance and often unique reactivity of cysteine residues in proteins allow for targeted modifications.
The reaction conditions for protein modification using fluorobenzene-based probes are typically mild, proceeding under aqueous conditions and at physiological pH. nih.gov This compatibility with biological systems is essential for studying proteins in their native state. The degree of modification can be controlled by varying the concentration of the probe and the reaction time.
Researchers can attach various functional groups to the sulfonamide or another position on the benzene ring (if synthetically accessible) to create a range of functionalized probes. For instance, linking a fluorophore, a biotin (B1667282) tag, or an affinity label would allow for the visualization, isolation, or identification of the modified proteins.
Table 2: Applications of Cysteine-Selective Protein Modification
| Application | Description |
| Protein Labeling | A reporter molecule (e.g., fluorophore, biotin) is covalently attached to a protein via a cysteine residue for detection and tracking. |
| Bioconjugation | Two or more biomolecules are linked together. For example, attaching a peptide or a small molecule to a protein. |
| Structural Probing | Mapping the accessibility and reactivity of cysteine residues to gain insights into protein folding and conformational changes. |
| Activity-Based Protein Profiling | Designing probes that selectively label active enzymes in complex biological samples to study their function and regulation. |
Role in Advancing Novel Synthetic Methodologies
While this compound is more commonly used as a tool in chemical biology, its synthesis is illustrative of methodologies used to create polysubstituted aromatic compounds. The preparation of such molecules often requires careful strategic planning to install the desired functional groups in the correct regiochemical arrangement.
The synthesis of this compound itself would likely involve a multi-step sequence. A potential synthetic route could start from a readily available substituted benzene derivative, such as 4-fluorotoluene. The synthesis would then involve a series of reactions such as:
Nitration: Introduction of a nitro group onto the aromatic ring.
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Diazotization and Sandmeyer Reaction: Conversion of the amino group to a cyano group.
Sulfonylation: Introduction of the sulfonamide group, likely via chlorosulfonation followed by amination.
The development of efficient and regioselective methods for these transformations is an active area of research in organic synthesis. The need for compounds like this compound drives the innovation of new synthetic protocols that are more efficient, scalable, and environmentally friendly. For instance, advancements in catalytic C-H activation or late-stage functionalization could provide more direct routes to such polysubstituted aromatic systems.
In essence, while not a methodology itself, the existence and application of this compound underscore the importance of developing robust synthetic methods for accessing complex and highly functionalized small molecules that are essential for advancing other scientific fields like chemical biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
